4-Thiaspiro[2.5]octan-7-one
Description
4-Thiaspiro[2.5]octan-7-one is a bicyclic organic compound featuring a spirocyclic framework with a sulfur atom (thia) in its structure. The spiro junction connects a five-membered ring and a three-membered ring, creating unique steric and electronic properties.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
4-thiaspiro[2.5]octan-7-one |
InChI |
InChI=1S/C7H10OS/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2 |
InChI Key |
OIWCNBLBPOSXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(CC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiaspiro[2.5]octan-7-one typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable thiol with a cyclohexanone derivative under acidic conditions to form the spirocyclic structure . The reaction conditions often require a strong acid, such as hydrochloric acid, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of 4-Thiaspiro[2.5]octan-7-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Thiaspiro[2.5]octan-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Thiaspiro[2.5]octan-7-one serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its unique structure allows researchers to explore new chemical reactivity patterns, facilitating the development of novel materials and catalysts.
Biology
The compound's structural characteristics make it an interesting candidate for studying biological interactions. Preliminary studies suggest it may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, modulating critical biochemical pathways.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to metabolism and growth.
Medical Applications
4-Thiaspiro[2.5]octan-7-one has shown promise in pharmacological research, particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
This activity suggests potential applications in developing new antibiotics.
Anticancer Potential
Preliminary studies have demonstrated that 4-thiaspiro[2.5]octan-7-one may induce apoptosis in cancer cell lines, indicating its potential utility in anticancer therapies.
Case Studies
Several studies have highlighted the biological effects of 4-thiaspiro[2.5]octan-7-one:
- Antimicrobial Study : A study found that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Anticancer Research : In vitro experiments on various cancer cell lines revealed that the compound could significantly reduce cell viability, suggesting its utility in developing anticancer therapies.
- Enzyme Interaction Analysis : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, showing promise for treating conditions like diabetes through modulation of glucose metabolism.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Thiaspiro[2.5]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Data Table: Key Properties of 4-Thiaspiro[2.5]octan-7-one and Analogs
Biological Activity
4-Thiaspiro[2.5]octan-7-one is a compound of interest due to its unique spirocyclic structure, which incorporates both sulfur and carbonyl functionalities. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of 4-thiaspiro[2.5]octan-7-one can be represented as follows:
The presence of a sulfur atom in the spirocyclic framework contributes to its reactivity and interaction with biological targets. The carbonyl group is also significant for its potential biological interactions.
Antimicrobial Activity
Research indicates that 4-thiaspiro[2.5]octan-7-one exhibits promising antimicrobial properties. A study analyzed various derivatives of spiro compounds, revealing that certain modifications enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Table 1: Antimicrobial Activity of 4-Thiaspiro[2.5]octan-7-one Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Thiaspiro[2.5]octan-7-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of 4-thiaspiro[2.5]octan-7-one has been explored in various studies. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical cancer (HeLa) cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.18 |
| MDA-MB-231 | 0.08 |
| HeLa | 0.14 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways such as the p53 pathway.
Anti-inflammatory Activity
Preliminary studies suggest that 4-thiaspiro[2.5]octan-7-one may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Effects : A recent study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various spiro compounds, including 4-thiaspiro[2.5]octan-7-one, highlighting its effectiveness against resistant bacterial strains .
- Anticancer Research : In a study published in MDPI, researchers synthesized a series of derivatives based on the spiro structure and evaluated their cytotoxicity against cancer cell lines, confirming that modifications to the sulfur atom significantly enhanced activity .
- Inflammation Model : A model using lipopolysaccharide (LPS)-activated macrophages demonstrated that treatment with 4-thiaspiro[2.5]octan-7-one reduced levels of TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent .
The biological activity of 4-thiaspiro[2.5]octan-7-one is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses, leading to decreased cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
